2-bromo-benzo-1,4-dioxene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOPFJPEAHFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346350 | |
| Record name | 2-Bromo-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121910-87-0 | |
| Record name | 2-Bromo-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121910-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo Benzo 1,4 Dioxene and Its Analogues
Direct Bromination Strategies
Direct bromination involves the introduction of a bromine atom onto the aromatic portion of the benzo-1,4-dioxene molecule. The success of this approach hinges on controlling the regioselectivity to obtain the desired isomer.
The electrophilic aromatic bromination of the benzo-1,4-dioxene system is the most common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The position of bromination is directed by the activating effect of the dioxane ring's ether oxygens. This typically directs electrophilic substitution to the positions para to the oxygen atoms. However, achieving high regioselectivity can be challenging, and reaction conditions must be carefully controlled to favor the formation of a specific isomer and avoid the production of di- or poly-brominated products. researchgate.net
The development of regioselective electrophilic aromatic brominations is a high-priority area of research. nih.gov For instance, in related systems like catechol, careful control of reaction temperature with N-bromosuccinimide (NBS) and fluoroboric acid in acetonitrile (B52724) allowed for the synthesis of 4-bromobenzene-1,2-diol in 100% yield, demonstrating that conditions can be fine-tuned for high selectivity. nih.gov
The choice of brominating reagent is crucial for controlling the outcome of the reaction. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic substitution of aromatic rings. mdma.ch It is considered a mild and popular reagent, often employed for its ease of handling and selectivity compared to molecular bromine (Br₂). mdma.chorganic-chemistry.org
Using NBS in a solvent like acetonitrile has been shown to be a mild and regiospecific method for the nuclear bromination of activated aromatic compounds like methoxybenzenes. mdma.ch This system promotes the ionic pathway of bromination, leading to exclusive aromatic ring substitution without side-chain bromination, which can be an issue with radical-promoting conditions. mdma.ch Molecular bromine can also be used, often in the presence of a catalyst, but it can be less selective and lead to multiple brominations. beilstein-journals.org
Table 1: Comparison of Brominating Reagents for Aromatic Compounds
| Reagent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, room temp. or 60°C | High regioselectivity for nuclear bromination nih.govmdma.ch | Mild conditions, avoids side-chain reactions mdma.ch |
| Molecular Bromine (Br₂) | Glacial Acetic Acid, various catalysts | Can be less selective, risk of polybromination beilstein-journals.org | A classic but often harsher brominating agent |
Cyclization and Ring-Closure Approaches to the Benzo-1,4-dioxene System
An alternative to direct bromination is the construction of the benzo-1,4-dioxene ring itself using precursors that already contain the required bromine atom. This strategy offers excellent control over the final position of the substituent.
The most common method for forming the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine ring is the Williamson ether synthesis. This typically involves the reaction of a catechol with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). nih.gov The reaction is usually carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov For example, methyl 2,3-dihydroxybenzoate can be alkylated with 1,2-dibromoethane to afford the cyclized methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate. nih.gov This general approach can be adapted to create brominated analogues by starting with a brominated catechol.
To synthesize a specifically substituted benzo-1,4-dioxene, such as a bromo-derivative, a substituted catechol is used as the starting material. For instance, the reaction of a 3- or 4-bromocatechol (B119925) with an appropriate three-carbon dielectrophile under basic conditions can lead to the formation of a brominated 1,4-benzodioxane (B1196944) derivative. mdpi.com This condensation approach is a cornerstone for building the core structure of many biologically active molecules. mdpi.com The reaction between a substituted catechol and methyl 2,3-dibromopropionate, for example, can produce a mixture of regioisomers, such as methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate, which can then be separated. mdpi.com
Table 2: Examples of Cyclization Reactions to form Benzodioxane Systems
| Catechol Precursor | Dihaloalkane/Electrophile | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ / DMF | Methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate | nih.gov |
Derivatization from Brominated Intermediates for Advanced Constructs
2-Bromo-benzo-1,4-dioxene serves as a versatile building block for more complex molecules. The bromine atom acts as a handle for various transformations, most notably metal-catalyzed cross-coupling reactions.
Aryl bromides are highly useful substrates for palladium-, nickel-, and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.gov This enables the introduction of a wide array of functional groups onto the benzodioxene scaffold. For example, intramolecular C-N cross-coupling reactions catalyzed by copper(I) iodide (CuI) have been used to synthesize fused heterocyclic systems. nih.gov Similarly, palladium-catalyzed cyclization reactions are employed to construct complex frameworks like benzodiazepines from brominated precursors. mdpi.com These methodologies highlight the utility of brominated benzodioxenes in constructing advanced molecular architectures for various applications.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is a critical area of development, aiming to reduce the environmental footprint of manufacturing processes. These principles advocate for the use of methods and substances that minimize or eliminate the use and generation of hazardous materials. researchgate.net Key areas of focus include the adoption of environmentally benign solvents, the development of efficient and recyclable catalytic systems, and the optimization of reaction conditions to reduce energy consumption and waste production. The exploration of environmentally friendly synthetic routes is highly desirable to overcome the drawbacks of traditional methods, which can include low yields, poor selectivity, and the use of toxic reagents. researchgate.net
The choice of solvent is a fundamental aspect of green chemistry. Traditional syntheses of benzodioxane derivatives often employ high-boiling polar aprotic solvents such as dimethylformamide (DMF). nih.gov While effective, these solvents pose environmental and health risks and are often difficult to recycle. Green chemistry promotes a shift towards safer, more sustainable alternatives.
Key Green Solvents and Methodologies:
Benign Solvents: Water and ethanol (B145695) are considered green solvents and have been used for the synthesis of related heterocyclic structures, sometimes under mild, room-temperature conditions. wikipedia.orgmdpi.com
Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. wikipedia.org Techniques such as grinding reactants in a ball mill can produce quantitative yields of complex structures without any solvent, potentially reducing waste and simplifying product purification. wikipedia.org
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can dramatically reduce reaction times and, in some cases, allow for reactions to proceed with minimal or no solvent, representing a greener approach. researchgate.netresearchgate.net
The following table outlines a comparison between traditional and green solvents applicable to heterocyclic synthesis.
| Solvent Type | Examples | Advantages | Disadvantages |
| Traditional | Dimethylformamide (DMF), Dioxane | High solvency for a wide range of reagents | Toxic, high boiling point, difficult to recycle, derived from fossil fuels |
| Green | Water, Ethanol | Non-toxic, renewable, readily available, biodegradable | Limited solubility for non-polar reactants, may require more energy for removal |
| Solvent-Free | Ball milling, neat reaction conditions | Eliminates solvent waste, simplifies purification, can lead to higher throughput | Not suitable for all reaction types, potential for localized overheating |
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity, thereby reducing by-products. For the synthesis of halogenated aromatic compounds and related heterocycles, the focus is on developing catalysts that are not only active and selective but also sustainable.
Sustainable Catalytic Approaches:
Heterogeneous Catalysts: Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling, minimizing contamination of the final product with toxic metal residues. mdpi.com Metal-Organic Frameworks (MOFs) are emerging as promising heterogeneous catalysts due to their high surface area and tunable porosity. wikipedia.org
Copper and Palladium Catalysis: Transition metals like copper and palladium are widely used for forming carbon-sulfur and carbon-carbon bonds in the synthesis of various heterocyclic systems. acs.orgnih.gov Green approaches focus on designing catalyst systems that maximize turnover numbers and allow for the recovery and reuse of the precious metal. For instance, copper-catalyzed reactions have been developed for synthesizing benzodithiole and dibenzodithiocine skeletons. acs.org
Metal-Free Catalysis: To circumvent the issues of toxicity and cost associated with heavy metals, metal-free catalytic systems are being explored. For example, N-bromosuccinimide combined with tetrabutylammonium (B224687) bromide has been used to mediate C(aryl)-S bond formation in the synthesis of benzothiazoles, avoiding the need for a metal catalyst entirely. mdpi.com
| Catalyst Type | Example System | Advantages | Green Chemistry Relevance |
| Homogeneous | PdCl₂(PPh₃)₂ | High activity and selectivity, mild reaction conditions | Difficult to separate from product, potential for metal contamination |
| Heterogeneous | Metal-Organic Frameworks (MOFs), Polymer-supported catalysts | Easily separable and recyclable, reduced waste | Aligns with principles of waste prevention and catalyst reuse wikipedia.orgmdpi.com |
| Metal-Free | N-bromosuccinimide/Bu₄NBr | Avoids use of toxic and expensive heavy metals, mild conditions | Eliminates metal waste, enhances safety mdpi.com |
Comparative Analysis of Synthetic Method Efficiencies and Yields
The efficiency of a synthetic method is a multi-faceted metric. While chemical yield is a primary indicator, a comprehensive green analysis also considers atom economy, energy consumption, reaction time, and the environmental impact of all materials used.
Modern synthetic strategies aim to improve upon these metrics by employing greener conditions and more efficient catalytic systems. While direct comparative data for this compound is limited, analysis of related heterocyclic syntheses demonstrates the potential for significant improvements. For instance, syntheses of various benzo[b]pyrano[2,3-e] researchgate.netnih.govdiazepines have reported yields ranging from 75% to 85% under optimized conditions. mdpi.com Similarly, certain palladium-catalyzed coupling reactions and bromodesilylation steps in the synthesis of benzo[b]furan derivatives have achieved yields of 69% to 93%. nih.gov
The following table provides a comparative analysis of different synthetic approaches, contrasting a traditional method for a key analogue with the potential efficiencies of greener alternatives.
| Synthetic Method | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Williamson Ether Synthesis (Analogue) | K₂CO₃, DMF, Reflux 10h nih.gov | 25-40% (isolated isomers) mdpi.com | Utilizes commercially available starting materials | Formation of hard-to-separate isomers, use of hazardous solvent, long reaction time |
| Palladium-Catalyzed Coupling (Related Systems) | Pd catalyst, Toluene, 110 °C, 18h nih.gov | 50-75% nih.gov | High selectivity for specific bond formation | Requires expensive and toxic metal catalyst, high temperatures |
| Microwave-Assisted Synthesis (Related Systems) | Minimal/no solvent, short reaction times (5-10 min) researchgate.net | >85% mdpi.com | Drastically reduced reaction time, high yields, energy efficient | Requires specialized equipment, scalability can be a challenge |
| Heterogeneous Catalysis (Related Systems) | Recyclable catalyst (e.g., SnP₂O₇), short reaction times (8-35 min) mdpi.com | 87-95% mdpi.com | High yields, catalyst is reusable, environmentally friendly | Catalyst preparation can be complex, may have lower activity than homogeneous systems |
This comparative analysis highlights a clear trend towards the adoption of greener methodologies, which not only promise higher yields and efficiencies but also significantly reduce the environmental impact of the synthesis of this compound and its analogues.
Chemical Reactivity and Derivatization Strategies of 2 Bromo Benzo 1,4 Dioxene
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of 2-bromo-benzo-1,4-dioxene, the benzene ring can be functionalized through the introduction of various electrophiles. However, the presence of the dioxene ring and the bromine atom influences the regioselectivity of these reactions. While unsubstituted 1,4-benzodioxin (B1211060) tends to form polymeric tars under EAS conditions, derivatives with an electron-withdrawing group at the 2-position can undergo reactions like Friedel–Crafts acylation, primarily at the benzene ring. thieme-connect.de
The synthesis of substituted 1,4-benzodioxanes often involves either building the molecule from already substituted benzene precursors or functionalizing the pre-formed benzodioxane ring. mdpi.comresearchgate.net The latter approach can lead to mixtures of positional isomers, the separation and identification of which can be challenging. mdpi.comresearchgate.net For instance, bromination of a preformed 2-substituted 1,4-benzodioxane (B1196944) can result in various bromo-substituted isomers. mdpi.com The specific conditions and the nature of the electrophile and any existing substituents on the benzodioxene ring will dictate the outcome of the reaction. xmu.edu.cnsfu.caresearchgate.net
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in this compound is susceptible to replacement by nucleophiles. evitachem.comontosight.aicymitquimica.com This reactivity is a cornerstone of its utility as a synthetic intermediate. chemimpex.comchembk.com The carbon-bromine bond can be cleaved, and a new bond formed with a variety of nucleophiles, including amines and thiols. evitachem.com This allows for the introduction of diverse functional groups at the 2-position of the benzodioxene core.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the bromine atom serving as a convenient handle for a wide array of transformations.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. wikipedia.org This reaction is highly effective for creating carbon-carbon bonds. mdpi.com this compound can be coupled with various organoboron reagents, such as boronic acids or their esters, to form 2-aryl- or 2-vinyl-benzo-1,4-dioxenes. nih.govlookchem.com The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or a palladium-phosphine complex, and a base. mdpi.comnih.gov
The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov For instance, different palladium catalysts and ligands can exhibit varying levels of activity and selectivity. nih.gov The reaction conditions can be optimized to achieve high yields of the desired coupled products.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 82 nih.gov |
| 2 | 4-bromoanisole | 2-pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 74 nih.gov |
| 3 | 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl2(dppf) | NaOH | Dioxane | 48 mdpi.com |
| 4 | Bromo-naphthalene precursor | Various | Palladium catalyst | - | - | 0.2 - 10 µM (IC50) nih.gov |
| 5 | gem-Bromofluoroalkenes | Alkylboronic acids | Palladium catalyst | - | - | - researchgate.net |
This table is interactive. Users can sort and filter the data.
Stille Coupling for Arylation and Heteroarylation
The Stille coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is versatile and can be used to introduce a wide range of aryl and heteroaryl groups onto the 2-position of the benzodioxene ring. thieme-connect.delibretexts.org The reaction typically involves a palladium catalyst and is tolerant of many functional groups. wikipedia.orglibretexts.org
Similar to the Suzuki-Miyaura coupling, the choice of catalyst and reaction conditions can significantly impact the outcome of the Stille coupling. organic-chemistry.orgnih.gov For example, the chemoselectivity of coupling a bromophenyl triflate can be controlled by the choice of palladium catalyst and the presence of additives like lithium chloride. nih.gov
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
Palladium catalysts can also facilitate the formation of carbon-nitrogen bonds, often referred to as Buchwald-Hartwig amination. This reaction allows for the coupling of this compound with amines, amides, and other nitrogen-containing nucleophiles. beilstein-journals.org These reactions are crucial for the synthesis of nitrogen-containing benzodioxene derivatives, which are of interest in medicinal chemistry. acs.org The choice of palladium catalyst and ligand is critical for achieving high efficiency in these C-N coupling reactions. beilstein-journals.org
Table 2: Conditions for Palladium-Catalyzed C-N Cross-Coupling
| Entry | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | phenylmethanamine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | ~90 beilstein-journals.org |
| 2 | 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | phenylmethanamine | Pd2(dba)3 | Xantphos | K2CO3 | Dioxane | 100 | ~85 beilstein-journals.org |
| 3 | N-benzyl-4-bromo-7-azainole | benzamide | Pd(OAc)2 | Xantphos | K2CO3 | Dioxane | - | Good beilstein-journals.org |
This table is interactive. Users can sort and filter the data.
Direct C-H Arylation Reactions
Direct C-H arylation is an emerging and powerful strategy that avoids the pre-functionalization of one of the coupling partners. researchgate.net In this approach, a C-H bond on an aromatic or heteroaromatic compound is directly coupled with an aryl halide, such as this compound. This method offers a more atom-economical route to arylated products. Palladium-N-heterocyclic carbene (NHC) complexes have shown to be effective catalysts for the direct C-H arylation of various heterocycles with aryl bromides. researchgate.net The reaction conditions, including the catalyst, base, and temperature, are crucial for achieving high yields and regioselectivity. researchgate.netacs.org
Ring-Opening Reactions of the Benzo-1,4-dioxine Moiety
While the benzo-1,4-dioxine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing different heterocyclic systems or for further functionalization.
One example of a ring-opening reaction involves fused heterocyclic ring products derived from azetidine-2-carboxamides. These fused systems, such as 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govscirp.orgdiazepin-10(2H)-ones, can undergo ring-opening when treated with methyl chloroformate under reflux in acetonitrile (B52724). mdpi.com This reaction cleaves the azetidine (B1206935) ring to form a 1,4-benzodiazepine (B1214927) derivative. mdpi.com
Additionally, the 1,4-benzothiazine moiety, which is structurally related to benzo-1,4-dioxine, is known to be susceptible to ring contraction reactions to form 1,3-benzothiazole derivatives under the influence of nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.org This suggests that the benzo-1,4-dioxine ring might also be susceptible to similar transformations under appropriate conditions, although specific examples involving this compound are not extensively documented. The photolysis of dibenzo[b,e] nih.govscirp.orgdioxins can also lead to the opening of an oxygenated ring as one of the main pathways. thieme-connect.de
Stereo- and Regiochemical Control in Reactions
Achieving stereo- and regiochemical control is a critical aspect of synthesizing complex molecules from this compound. The substitution pattern on the aromatic ring and the nature of the reagents and catalysts can significantly influence the outcome of chemical transformations.
Regiochemical Control:
The regioselectivity of reactions on the benzo-1,4-dioxene ring is largely governed by the directing effects of the existing substituents. In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on 1,4-benzodioxins bearing an electron-withdrawing substituent at the 2-position, acylation of the benzene ring occurs mainly at the 6- and 7-positions. thieme-connect.de Lithiation of 1,4-benzodioxin with an alkyllithium reagent occurs readily at the 2-position, allowing for the introduction of various substituents at this site. thieme-connect.de Similarly, selective lithiation of dibenzo[b,e] nih.govscirp.orgdioxin at the 1-position can be achieved. thieme-connect.de
In the metalation of bromo(alkylthio)benzenes, the choice of metalating agent and reaction conditions can dictate the position of metalation, leading to products substituted ortho, meta, or para to the thioether group. researchgate.net This highlights the importance of reaction parameters in controlling regiochemistry.
Stereochemical Control:
Stereochemical control is crucial when creating chiral centers. In the synthesis of chiral 2-vinyl-2,3-dihydro-benzo nih.govscirp.orgdioxanes via tandem allylic alkylation of catechol, the use of specific palladium complexes with chiral ligands has been shown to be effective in achieving stereoselectivity. researchtrend.net The intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids to form 1,4-dioxane-2,5-diones can proceed stereoselectively to yield (S,S)-diastereomers. researchgate.net
Advanced Characterization and Structural Elucidation Techniques for 2 Bromo Benzo 1,4 Dioxene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-bromo-1,4-benzodioxane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the specific isomeric form.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum of 2-bromo-1,4-benzodioxane is expected to show distinct signals for the protons on the aliphatic dioxane ring and the aromatic benzene (B151609) ring.
Aliphatic Region : The dioxane portion of the molecule contains three protons. The single proton on the bromine-bearing carbon (H-2) is expected to appear as a doublet of doublets, shifted significantly downfield due to the deshielding effects of the adjacent electronegative oxygen and bromine atoms. The two protons on the C-3 carbon are diastereotopic, meaning they are chemically non-equivalent, and should present as two separate signals. Each of these C-3 protons would appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton.
Aromatic Region : The four protons on the benzene ring typically appear in the range of 6.8-7.2 ppm. Their specific chemical shifts and coupling patterns form a complex multiplet, characteristic of an ortho-disubstituted benzene system.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-1,4-benzodioxane
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~4.5 - 5.0 | dd |
| H-3a | ~4.2 - 4.4 | dd |
| H-3b | ~4.0 - 4.2 | dd |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 2-bromo-1,4-benzodioxane, eight distinct signals are expected, corresponding to the eight unique carbon atoms.
Aliphatic Carbons : The C-2 carbon, directly attached to both an oxygen and a bromine atom, would be found significantly downfield in the aliphatic region. The C-3 carbon, bonded to an oxygen atom, would appear in the typical range for an aliphatic ether carbon.
Aromatic Carbons : Six signals are anticipated in the aromatic region (approximately 115-145 ppm). The two carbons directly bonded to the dioxane oxygen atoms (C-4a and C-8a) would be the most deshielded and appear furthest downfield in this region. The remaining four aromatic carbons (C-5, C-6, C-7, C-8) would have chemical shifts determined by their position on the ring.
Spectra of related compounds, such as various 1,4-benzodioxane (B1196944) derivatives, confirm that carbon atoms in similar electronic environments produce predictable chemical shifts scirp.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-1,4-benzodioxane
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~70 - 80 |
| C-3 | ~65 - 70 |
| C-5, C-6, C-7, C-8 | ~115 - 125 |
Advanced Two-Dimensional NMR Techniques (HSQC, HMBC) for Unambiguous Structural Assignment
To definitively connect the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached columbia.edu. For 2-bromo-1,4-benzodioxane, an HSQC spectrum would show a cross-peak connecting the H-2 proton signal with the C-2 carbon signal, and correlations between the H-3 protons and the C-3 carbon. This confirms the direct one-bond connections within the dioxane ring.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart columbia.eduyoutube.com. This technique is particularly powerful for distinguishing between isomers. For the 2-bromo isomer, crucial HMBC correlations would be observed between the H-2 proton and the C-3, C-4a, and C-8a carbons. Likewise, the H-3 protons would show correlations to C-2. This pattern of correlations provides unambiguous proof of the bromine's position on the aliphatic ring, a task that can be challenging with only 1D NMR data mdpi.com. The analysis of HMBC spectra has been demonstrated as a definitive method for identifying regioisomers of bromo-substituted 1,4-benzodioxane derivatives mdpi.com.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-bromo-1,4-benzodioxane (C₈H₇BrO₂), the mass spectrum would exhibit a distinctive molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule libretexts.org.
The fragmentation pattern can also provide structural information. Common fragmentation pathways for 1,4-benzodioxane derivatives involve the cleavage of the dioxane ring or the loss of substituents from the aromatic ring researchgate.netresearchgate.net. For 2-bromo-1,4-benzodioxane, characteristic fragments would likely include the loss of the bromine atom (M⁺ - Br) and cleavage of the C-O bonds within the ether structure.
Table 3: Expected Mass Spectrometry Data for 2-Bromo-1,4-benzodioxane
| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [M]⁺ | 214 / 216 | Molecular Ion |
| [M-Br]⁺ | 135 | Loss of Bromine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations pressbooks.pub. The IR spectrum of 2-bromo-1,4-benzodioxane would display several characteristic absorption bands.
C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹), while aliphatic C-H stretches are found just below 3000 cm⁻¹ (3000-2850 cm⁻¹) vscht.czlibretexts.org.
C=C Stretching : Aromatic ring C=C stretching vibrations result in one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretching : The most prominent feature for this molecule would be the strong C-O-C stretching bands of the ether linkages. Aryl-alkyl ethers typically show a strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
C-Br Stretching : The C-Br bond stretch appears in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹, although it can sometimes be difficult to assign definitively.
The characterization of various 1,4-benzodioxane analogs consistently shows these key vibrational modes scirp.orgbohrium.com.
Table 4: Characteristic IR Absorption Bands for 2-Bromo-1,4-benzodioxane
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for 2-bromo-1,4-benzodioxane is not described in the provided search results, the methodology is well-established for related compounds. An analysis of a substituted 1,4-benzodioxane chalcone (B49325) derivative revealed a largely planar molecular geometry, with details on the dihedral angle between the benzene and benzodioxine rings nih.gov. The packing in the crystal was determined by weak intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking nih.gov. Should a suitable crystal of 2-bromo-1,4-benzodioxane be grown, this technique would confirm the connectivity established by NMR and provide unparalleled detail about its three-dimensional structure in the solid state.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC-UV, TLC)
Chromatographic techniques are indispensable in the synthesis and analysis of 2-bromo-benzo-1,4-dioxene, serving the dual purpose of purification of the crude product and the subsequent assessment of its purity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these tasks.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Reverse-phase HPLC (RP-HPLC) is a powerful analytical tool for assessing the purity of this compound and for the quantitative determination of any impurities. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.
Detailed Research Findings: While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally analogous compounds, such as other halogenated benzodioxanes, provide a strong basis for developing a suitable analytical procedure. For instance, a reverse-phase HPLC method has been successfully applied for the analysis of 6-bromo-2,3-dihydro-1,4-benzodioxin sielc.com. Based on this and general principles of chromatography for aromatic compounds, a typical HPLC-UV method for this compound can be proposed.
The UV detector is particularly suitable for this compound due to the presence of the aromatic ring, which absorbs UV radiation. The wavelength of maximum absorbance (λmax) for the benzodioxane chromophore is typically in the range of 220-280 nm, and a diode array detector (DAD) can be used to monitor the effluent across a range of wavelengths to ensure the detection of all components and to check for peak purity.
The following interactive data table outlines a proposed set of parameters for the HPLC-UV analysis of this compound.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |
| Example Isocratic Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Example Gradient Mobile Phase | Start with 50% Acetonitrile, ramp to 95% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm or Diode Array Detection (DAD) at 220-400 nm |
| Expected Retention Time (t R ) | Dependent on exact conditions, but expected to be in the range of 5-15 minutes |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying the components of a mixture, and determining the appropriate solvent system for column chromatography purification. For this compound, normal-phase TLC on silica (B1680970) gel plates is the standard approach.
Detailed Research Findings: In the synthesis of various benzodioxane derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the solvent system is adjusted to achieve a retention factor (R f ) for the desired compound in the optimal range of 0.3-0.5 for effective separation.
Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), where the aromatic ring of this compound will quench the fluorescence of the indicator in the silica gel, causing a dark spot to appear. Further visualization can be accomplished by staining, for example, with a potassium permanganate (B83412) solution, which reacts with many organic compounds.
The interactive data table below provides typical conditions for the TLC analysis of this compound, based on methods used for similar compounds.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 v/v) or Petroleum Ether:Ethyl Acetate |
| Chamber | Saturated with the mobile phase |
| Application | Spotting of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) |
| Development | Ascending chromatography until the solvent front is ~1 cm from the top of the plate |
| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate solution |
| Expected Rf Value | ~0.4 (highly dependent on the exact solvent composition) |
Computational Chemistry and Theoretical Investigations of 2 Bromo Benzo 1,4 Dioxene
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-benzo-1,4-dioxene, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
The parent compound, 1,4-benzodioxan, has been shown through calculations to possess a twisted (C2) symmetry rather than a planar (C2v) structure. researchgate.net The twisting angles for 1,4-benzodioxan were calculated to be 30.1° using DFT. researchgate.net The introduction of a bromine atom at the 2-position of the dioxane ring is expected to influence the local geometry, affecting bond lengths, bond angles, and dihedral angles in its vicinity due to steric and electronic effects. The C-Br bond length and the angles around the C2 carbon would be particularly altered compared to the unsubstituted molecule. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, is also significantly modified by the presence of the electronegative bromine atom.
Table 1: Selected Theoretical Geometric Parameters for 1,4-Benzodioxan
| Parameter | Description | Calculated Value |
|---|---|---|
| Twisting Angle | Dihedral angle of the dioxane ring | 30.1° |
| Barrier to Planarity | Energy required to flatten the ring | 4093 cm⁻¹ |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.compearson.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. youtube.com A smaller gap generally implies higher reactivity and easier electronic transitions. youtube.com For this compound, the electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzodioxane. The precise energy values and the gap are determined through quantum chemical calculations.
The electron density distribution within the HOMO and LUMO is also revealing. In many aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs and the benzene (B151609) ring's π-system, while the LUMO may be more localized on the C-Br antibonding orbital and the aromatic ring. Visualizations of these orbitals show the most probable regions for nucleophilic and electrophilic attack.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netdergipark.org.trnih.gov These descriptors are calculated using the following relationships, based on Koopman's theorem where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / (2η)
Electronegativity (χ): χ = -μ
Electrophilicity Index (ω): ω = μ² / (2η)
Chemical hardness (η) represents the resistance of a molecule to change its electron distribution. nih.gov A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr The bromine substituent in this compound is expected to increase its chemical hardness and electrophilicity index compared to the parent compound, suggesting it is a better electron acceptor.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; related to stability. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
Formulas are derived from references researchgate.netdergipark.org.trnih.gov.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. mdpi.com It is widely employed to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions between molecular orbitals. mdpi.comnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π → π* transitions within the benzene ring and n → σ* transitions involving the oxygen lone pairs. The results of these simulations can be compared with experimental spectra to validate the computational model. mdpi.com The presence of the bromine atom, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzodioxane due to its influence on the molecular orbital energies.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Derivatives of 1,4-benzodioxan have been investigated as inhibitors for various enzymes and as ligands for different receptors. nih.govnih.govnih.gov Molecular docking studies of these derivatives have revealed key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, within the active sites of proteins like monoamine oxidase B (MAO-B), focal adhesion kinase (FAK), and telomerase. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify the chemical groups (pharmacophores) responsible for its therapeutic effects. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between chemical structure and biological activity. researchgate.net
For the 1,4-benzodioxan scaffold, SAR studies have shown that the nature and position of substituents on both the dioxane and benzene rings are critical for activity and selectivity towards various biological targets, including adrenergic and serotonin (B10506) receptors. nih.gov The introduction of a bromine atom at the 2-position of the dioxane ring would be a key modification in a SAR study. Its effect on activity would depend on factors such as:
Size and Shape: The steric bulk of the bromine atom could enhance or hinder binding to a receptor.
Electronic Effects: The electronegativity of bromine can influence the molecule's interaction with polar residues in a binding site.
Halogen Bonding: The potential for the bromine atom to act as a halogen bond donor could be a significant factor in its biological activity.
QSAR models could be developed for a series of 2-substituted benzodioxane analogs to quantify the impact of different substituents on a specific biological endpoint. Descriptors used in such models would include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP).
Theoretical Analysis of Aromaticity and Electron Deficiency in Brominated Systems
Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. The benzene ring in this compound is aromatic. The presence of substituents can influence the degree of aromaticity and the electron density of the ring.
This makes the benzene ring in a brominated system electron-deficient compared to unsubstituted benzene. researchgate.net Theoretical methods can quantify this effect by calculating aromaticity indices (e.g., Nucleus-Independent Chemical Shift, NICS) and by analyzing the charge distribution on the atoms of the aromatic ring. This theoretical analysis helps to understand the reactivity of this compound, particularly in reactions involving the aromatic ring. The anomeric effect, which contributes to the puckered conformation of the dioxane ring, is also influenced by the electron density on the oxygen atoms, which in turn is affected by the electronic properties of the benzene ring and its substituents. ru.nl
Applications of 2 Bromo Benzo 1,4 Dioxene and Its Derivatives in Advanced Chemical Fields
Medicinal Chemistry and Drug Discovery
The 2-bromo-benzo-1,4-dioxene core, a brominated variant of the 1,4-benzodioxane (B1196944) ring system, has emerged as a valuable building block in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of the bromine atom offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.
Role as a Privileged Scaffold in Pharmaceutical Design
The 1,4-benzodioxane framework, from which this compound is derived, is widely recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The rigid bicyclic structure of benzodioxane provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules.
The versatility of the 1,4-benzodioxane scaffold is evident in its presence in numerous compounds targeting a wide range of receptors and enzymes. Its applications in drug design span from antibacterial agents and cancer chemotherapeutics to antagonists and agonists for adrenergic, serotoninergic, and nicotinic receptors, as well as various enzyme inhibitors. The substitution on the benzene (B151609) ring of the benzodioxane nucleus is a key determinant of the selectivity of these compounds for different receptor subtypes.
While the broader 1,4-benzodioxane structure is well-established as a privileged scaffold, this compound itself serves as a crucial starting material for accessing a diverse library of these pharmacologically active molecules. The bromine atom can be readily displaced or transformed through various cross-coupling reactions, enabling the introduction of a wide range of substituents to fine-tune the biological activity of the resulting derivatives.
Development of Enzyme Inhibitors (e.g., PARP1, α-Glucosidase, Acetylcholinesterase, Lipoxygenase, Urease)
Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in various diseases.
PARP1 Inhibitors:
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage repair pathway and a significant target in cancer therapy. A derivative of 2,3-dihydro-1,4-benzodioxine, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of PARP1. nih.gov Further optimization of this lead compound led to the development of even more potent inhibitors.
Table 1: PARP1 Inhibitory Activity of Benzodioxane Derivatives
| Compound | PARP1 IC50 (µM) |
|---|---|
| 3 | 12 |
| 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | 5.8 |
| 10 | 0.88 |
| 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide) | 0.082 |
α-Glucosidase Inhibitors:
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific studies on this compound derivatives are not extensively detailed, the broader class of benzimidazole-thioquinoline derivatives has shown significant α-glucosidase inhibitory activity, with a bromo-substituted compound exhibiting high potency.
Acetylcholinesterase Inhibitors:
Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. Novel derivatives of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, a related heterocyclic system, have been designed and evaluated as potent AChE inhibitors, with some compounds showing IC50 values in the nanomolar range, comparable to the standard drug donepezil.
Lipoxygenase Inhibitors:
Lipoxygenases are enzymes involved in the inflammatory cascade. Benzoxazole and benzothiazole (B30560) derivatives have been synthesized and shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.
Urease Inhibitors:
Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. A series of 1,4-benzodioxane-based thiosemicarbazones demonstrated potent in vitro inhibitory activity against urease, with many compounds exhibiting IC50 values more potent than the standard inhibitor thiourea.
Table 2: Urease Inhibitory Activity of 1,4-Benzodioxane-Based Thiosemicarbazones
| Compound | Urease IC50 (µM) |
|---|---|
| 3a-p (range) | 3.65 ± 2.64 to 31.9 ± 1.094 |
| Thiourea (standard) | 20.8 ± 0.75 |
Design of Antibacterial and Antimicrobial Agents
The emergence of antibiotic-resistant bacterial strains has necessitated the development of new antimicrobial agents. Derivatives of this compound have shown promise in this area. A series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 1,4-benzodioxane ring system has been synthesized and evaluated for their antimicrobial activity.
One such derivative, 2-(4-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole, demonstrated notable antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) of these compounds were determined against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Table 3: Antimicrobial Activity of Benzodioxane-Containing 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | A. niger | A. flavus | C. albicans |
|---|---|---|---|---|---|---|
| 3d (Bromo-derivative) | 32 | 16 | 64 | 128 | 128 | 64 |
| Norfloxacin (standard) | 0.5 | 0.25 | 0.25 | - | - | - |
| Chloramphenicol (standard) | 2 | 1 | 4 | - | - | - |
| Fluconazole (standard) | - | - | - | 4 | 8 | 2 |
Furthermore, benzodioxane-benzamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, exhibiting promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Investigations in Anticancer and Antitumor Therapies
The 1,4-benzodioxane scaffold is a key component in the design of novel anticancer agents. Hybrid compounds combining 1,4-benzodioxane with imidazolium (B1220033) salts have demonstrated significant in vitro cytotoxic activity against various human tumor cell lines.
Structure-activity relationship studies revealed that specific substitutions on the benzimidazole (B57391) and imidazolyl rings were crucial for enhancing the cytotoxic effects. One of the most potent compounds exhibited IC50 values in the low micromolar range and was found to induce cell cycle arrest and apoptosis in cancer cells.
Table 4: Cytotoxic Activity of 1,4-Benzodioxane-Imidazolium Salt Hybrids (IC50 in µM)
| Compound | K562 | SMMC-7721 | A-549 |
|---|---|---|---|
| 25 | 1.06 | 8.31 | >50 |
| Cisplatin (standard) | 4.78 | 39.1 | 21.4 |
Neuropharmacological Applications (e.g., Targeting Neurological Disorders, Adrenergic and Serotoninergic Receptors)
Derivatives of 1,4-benzodioxane have been extensively studied for their interactions with various receptors in the central nervous system, particularly adrenergic and serotoninergic receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders.
Research has shown that the stereochemistry of 1,4-dioxane (B91453) derivatives plays a critical role in their binding affinity and selectivity for α1-adrenergic and 5-HT1A receptors, with reversed enantioselectivity observed for these two receptor types. For instance, the (S)-enantiomer of certain derivatives proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoreceptor subtypes.
Furthermore, a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were designed as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The most potent compound in this series, which features a bromo-substituent, exhibited an IC50 value in the nanomolar range.
Table 5: MAO-B Inhibitory Activity of a 1,4-Benzodioxan-Substituted Chalcone Derivative
| Compound | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
|---|---|---|
| 22 ((E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one) | 0.026 | >1538 |
Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Antihyperglycemic)
The versatility of the this compound scaffold extends to other pharmacological activities, including anti-inflammatory, antioxidant, and antihyperglycemic effects.
Anti-inflammatory Activity:
A series of substituted derivatives containing the 1,4-benzodioxine nucleus has been synthesized and evaluated for in vivo anti-inflammatory activity. Several of these compounds demonstrated greater efficacy in the rat paw edema model than the well-known anti-inflammatory drug ibuprofen.
Antioxidant Activity:
Flavonoid derivatives incorporating a 1,4-benzodioxane moiety have been prepared and tested for their ability to inhibit superoxide (B77818) anion release from human polymorphonuclear leukocytes. These compounds demonstrated antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
Antihyperglycemic Activity:
While direct studies on this compound derivatives are limited, related benzothiazepine (B8601423) derivatives, including a bromo-substituted compound, have been synthesized and shown to significantly reduce elevated blood glucose levels in diabetic rats. These compounds exhibited better antihyperglycemic activity compared to the standard drug metformin (B114582) in some cases.
Materials Science and Polymer Chemistry
The this compound scaffold and its derivatives are valuable precursors in materials science and polymer chemistry, enabling the creation of advanced materials with tailored properties. The functionalizability of the benzodioxane ring system allows for its incorporation into polymeric structures, coatings, and electronic materials.
Development of Specialty Polymeric Materials with Enhanced Properties
The 1,4-benzodioxane moiety is a significant structural component in the design of specialty polymers. Its inclusion in a polymer backbone can impart desirable thermal and electronic properties. For instance, benzodithiophene (BDT), a related sulfur-containing analog, is a critical building block for high-performance polymer donors used in organic photovoltaics. nankai.edu.cnnih.gov The development of polymers incorporating thiazolyl-substituted BDT units demonstrates how modifying the core structure can tune the energy levels and molecular aggregation of the resulting polymer, which is crucial for optimizing performance in electronic devices. nankai.edu.cn
Researchers have synthesized various semiconducting conjugated polymers by combining benzodithiophene donor units with acceptor units like benzotriazole (B28993) via Stille polymerization. nih.gov These polymers are designed for applications in organic solar cells, where their properties, such as crystallinity and charge carrier mobility, are critical for device efficiency. nankai.edu.cnnih.gov The strategic substitution on the benzodioxane or related heterocyclic scaffolds allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting their photovoltaic performance. nankai.edu.cn
Applications in Coatings and Adhesives Formulations
Derivatives of the benzo-1,4-dioxene family have found practical applications in the formulation of high-performance adhesives. Specifically, benzodioxole derivatives have been investigated as alternative co-initiators in dental adhesive formulations. scielo.brnih.govresearchgate.net In camphorquinone-based self-etching dental adhesives, compounds like 1,3-benzodioxole (B145889) (BDO) have been shown to be feasible replacements for traditional tertiary amine co-initiators. scielo.brnih.gov
Studies have demonstrated that adhesives formulated with benzodioxole derivatives exhibit significantly higher and more durable bond strength to dentin over extended periods compared to those using the conventional co-initiator ethyl 4-dimethylamino benzoate (B1203000) (EDAB). scielo.brnih.govresearchgate.net This improved performance highlights the potential of these compounds to enhance the longevity and reliability of dental restorations. scielo.br Additionally, the broader class of benzoxazines, which share structural similarities, are used to create thermosetting resins for coatings and adhesives noted for low shrinkage on cure and a low coefficient of thermal expansion. google.com
Table 1: Microtensile Bond Strength of Experimental Dental Adhesives
This table presents the mean microtensile bond strength (µTBS) in megapascals (MPa) for different adhesive formulations over a three-year period. The data compares adhesives using benzodioxole derivatives (BDO, PA) as co-initiators against a conventional amine co-initiator (EDAB) and a commercial reference (CSE).
Exploration in Organic Electronic Materials (e.g., OLEDs, Organic Solar Cells)
The rigid and planar structure of the benzo-1,4-dioxene core and its analogs makes it a promising candidate for incorporation into organic electronic materials. These materials are central to the function of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net The development of organic semiconductors often relies on creating extended π-conjugated systems, where heterocyclic compounds serve as essential building blocks. researchgate.net
In the field of OSCs, derivatives of benzodithiophene (BDT) have been successfully used to construct wide-bandgap polymer donors. nankai.edu.cn For example, two isomeric polymers, PBDT-oTz and PBDT-iTz, were developed using thiazolyl-substituted BDT. The orientation of the thiazolyl group was found to significantly impact the polymer's HOMO level and molecular aggregation, leading to substantial differences in photovoltaic performance. nankai.edu.cn The device based on the PBDT-oTz polymer achieved a power conversion efficiency (PCE) of 15.02%, far superior to its isomer. nankai.edu.cn
In OLED technology, various organic molecules are needed for different functions, including charge injection, charge transport, and light emission. nih.gov While direct use of this compound is not widely documented, related benzophenone (B1666685) derivatives have been extensively studied as host materials and as emitters, particularly for thermally activated delayed fluorescent (TADF) OLEDs. mdpi.comnih.gov These materials leverage a donor-acceptor structure to achieve high quantum efficiencies. mdpi.comnih.gov The principles of molecular design from these related fields can guide the exploration of benzodioxene derivatives for similar applications in OLEDs. nih.govmdpi.com
Table 2: Photovoltaic Performance of Polymer Solar Cells Based on BDT Derivatives
This table summarizes the key performance metrics for organic solar cells fabricated using two different isomeric polymer donors, PBDT-oTz and PBDT-iTz, blended with a BTP-eC9 acceptor.
Catalysis and Ligand Design
The functionalized aromatic ring of this compound provides a versatile platform for the synthesis of sophisticated ligands used in transition metal catalysis. The bromine atom serves as a key functional handle for introducing phosphorus-containing groups, leading to the creation of ligands with tailored steric and electronic properties.
Utilization of Benzo-1,4-dioxene Derivatives as Ligands in Metal Catalysis
Phosphines are a critically important class of ligands in organometallic chemistry and homogeneous catalysis due to their strong coordination to transition metals and the ease with which their properties can be tuned. nih.govnih.gov The synthesis of specialized phosphine (B1218219) ligands is often a crucial step in developing new catalytic reactions, particularly for cross-coupling. liv.ac.uktcichemicals.com
The bromo-substituent on the benzo-1,4-dioxene ring allows for its conversion into an organometallic intermediate, such as a Grignard or organolithium reagent. This intermediate can then react with halophosphines (e.g., chlorodiphenylphosphine) to form a C–P bond, thereby attaching a phosphine moiety to the benzodioxane scaffold. nih.govbeilstein-journals.org This synthetic strategy enables the creation of novel P,N-heterocyclic phosphine ligands, which have demonstrated exceptional performance in catalysis. beilstein-journals.org
These custom-designed ligands, derived from precursors like this compound, can be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. nih.govwikipedia.org The structure of the ligand plays a pivotal role in determining the efficacy of the catalyst, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.govnih.gov The development of well-defined palladium(II) precatalysts with a 1:1 metal-to-ligand ratio has become standard, underscoring the importance of ligand design. nih.gov
Applications in Ligand Relay Catalysis
Ligand relay catalysis is an advanced strategy where a single catalyst, through ligand modification or exchange, performs multiple distinct catalytic transformations in a sequential manner. This approach allows for the construction of complex molecules from simple precursors in a single pot without the need to isolate intermediates.
While the direct application of benzo-1,4-dioxene derivatives in established ligand relay catalysis systems is not extensively documented in the reviewed literature, the structural features of these molecules make them intriguing candidates for future exploration in this field. The synthesis of multifunctional ligands is key to ligand relay. The benzo-1,4-dioxene scaffold can be functionalized at multiple sites—the bromine atom allows for the introduction of a primary ligand group (like a phosphine), while other positions on the aromatic ring or the dioxene ring could potentially be modified to introduce secondary functionalities. These secondary sites could alter the ligand's properties upon a specific chemical trigger or participate in a secondary catalytic cycle. The inherent chirality of 2-substituted 1,4-benzodioxane derivatives could also be exploited to develop enantioselective relay catalysis systems. unimi.it The development of such sophisticated ligands from versatile building blocks like this compound represents a promising direction for advancing the field of catalysis.
Future Research Directions and Emerging Trends for 2 Bromo Benzo 1,4 Dioxene
Exploration of Novel and Stereoselective Synthetic Pathways
The biological activity of 2-substituted 1,4-benzodioxane (B1196944) derivatives is often highly dependent on their stereochemistry. Research has demonstrated that the stereochemistry at the C-2 position of the dioxane ring plays a critical role in the molecule's interaction with biological targets, such as the prokaryotic protein FtsZ. unimi.it Consequently, a primary future objective is the development of novel and efficient stereoselective synthetic routes that yield enantiomerically pure compounds, thereby avoiding the costly and time-consuming separation of racemic mixtures.
Current research has paved the way for such advancements. For instance, the use of catalyst systems like [Ir(cod)Cl]2/BIDIME-dimer has shown success in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities up to 99:1. rsc.org Another promising approach is the highly enantioselective palladium-catalyzed alkene aryloxyarylation, which effectively produces chiral 1,4-benzodioxanes. nih.gov
Future work will likely focus on:
Developing New Catalysts: The discovery of more robust and versatile catalysts for asymmetric synthesis will be crucial. This includes exploring different transition metals and designing novel chiral ligands to improve yield and enantiomeric excess.
Green Chemistry Approaches: Aligning with the principles of green chemistry, future syntheses will aim to be more atom-economical and energy-efficient, potentially utilizing catalysts effective at very low (ppm) concentrations. rsc.orgresearchgate.net
Divergent Synthesis: Establishing divergent synthetic pathways from a single chiral starting material will enable the efficient production of a wide library of different 1,4-benzodioxane analogues for screening and development. acs.org
Table 1: Overview of Selected Stereoselective Synthetic Strategies for 1,4-Benzodioxane Derivatives
| Method | Catalyst / Reagent | Key Feature | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | [Ir(cod)Cl]2/BIDIME-dimer | Versatile catalyst system for 2-substituted 1,4-benzodioxines. rsc.org | Excellent enantioselectivities (up to 99:1 er). rsc.org |
| Enantioselective Alkene Aryloxyarylation | Palladium / Chiral Monophosphorus Ligand | Forms quaternary stereocenters. nih.gov | High-yielding formation of chiral 1,4-benzodioxanes. nih.gov |
| Divergent Synthesis from Chiral Aldehyde | Derived from (S)-ethyl lactate | A single chiral precursor for multiple natural products. acs.org | Enantioselective synthesis of various Eusiderin lignans. acs.org |
Advanced Functionalization for Tailored Chemical and Biological Properties
The bromine atom at the C-2 position of 2-bromo-benzo-1,4-dioxene is not merely a structural feature but a versatile tool for chemical elaboration. It serves as an excellent leaving group in various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecules. jst.go.jp This capability is central to tailoring the compound's properties for specific applications.
Research has successfully leveraged this functionalization to produce derivatives with potent biological activities. For example, by modifying the benzodioxane scaffold, researchers have developed:
Antifungal Agents: Novel compounds that act as dual-target inhibitors of enzymes essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.net
Antibacterial Agents: FtsZ inhibitors designed to disrupt bacterial cell division, showing activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov
Enzyme Inhibitors: Potent and selective inhibitors of human monoamine oxidase B (hMAO-B), which are of interest for treating neurodegenerative disorders. acs.orgnih.gov
The future in this area points toward a more systematic and expansive approach to functionalization. By creating large, diverse libraries of derivatives through high-throughput synthesis and modifying linker components between the benzodioxane core and other pharmacophores, researchers can fine-tune pharmacokinetic profiles and enhance target engagement. nih.gov This strategy will accelerate the discovery of compounds with optimized potency and selectivity for a broader range of biological targets.
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
While many benzodioxane derivatives have demonstrated significant biological effects, a frontier of research lies in elucidating their precise mechanisms of action at the molecular level. Moving beyond the identification of active compounds to understanding how they interact with their biological targets is essential for rational drug design and for minimizing off-target effects.
Preliminary mechanistic studies have provided valuable insights. For instance, certain antifungal benzodioxane derivatives have been shown to inhibit both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), effectively blocking the ergosterol biosynthesis pathway and causing fungal cell death. researchgate.net In the context of neurodegenerative disease targets, kinetic studies have revealed that active derivatives can act as competitive and reversible inhibitors of the hMAO-B enzyme. acs.org Molecular docking simulations further suggest that these inhibitors occupy both the substrate and entrance cavities of the enzyme, with the 1,4-benzodioxan moiety being crucial for this interaction. acs.org
Future research must build on these findings by:
Validating Computational Models: Using experimental techniques like X-ray co-crystallography to obtain high-resolution structures of the inhibitor bound to its target enzyme. This provides definitive proof of the binding mode predicted by docking studies.
Investigating Target Specificity: Performing comprehensive screening against related enzymes or receptors to build a complete specificity profile. This is crucial for predicting potential side effects and ensuring the compound's therapeutic window.
Studying Enzyme Kinetics: Conducting detailed kinetic analyses to fully characterize the nature of the inhibition (e.g., competitive, non-competitive, reversible, irreversible), which has significant implications for drug efficacy and safety. acs.org
Development of Predictive Structure-Activity Relationship Models
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For benzodioxane derivatives, initial SAR studies have already established key principles; for example, the 1,4-benzodioxan moiety itself has been identified as a critical component for high inhibitory potency against MAO-B. acs.org Similarly, replacing the benzodioxane ring with a more flexible 1,4-dioxane (B91453) ring has been shown to create selective α1D-adrenoreceptor antagonists and 5-HT1A receptor agonists. nih.govresearchgate.netacs.org
The next evolutionary step in this field is the transition from descriptive SAR to predictive Quantitative Structure-Activity Relationship (QSAR) models. The future lies in harnessing the power of computational chemistry and machine learning to build robust models that can accurately forecast the biological activity of novel, yet-to-be-synthesized compounds. nih.govnih.gov This in silico approach can dramatically accelerate the drug discovery pipeline. jddhs.complos.org
Key future trends include:
Machine Learning and AI: Employing advanced algorithms and neural networks to analyze large datasets of compounds and their associated biological activities to identify complex, non-linear relationships that are not apparent from simple SAR analysis. arxiv.orgresearchgate.net
Predictive ADMET Modeling: Developing models that not only predict bioactivity but also key pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), allowing for the early-stage filtering of candidates that are likely to fail in later development stages.
Expanding Applicability Domains: Creating models trained on diverse chemical libraries to ensure their predictive power extends to a wide range of benzodioxane functionalizations. nih.gov
Integration of Advanced Computational and Experimental Approaches
The future of chemical and pharmaceutical research on this compound and its derivatives hinges on the seamless integration of computational and experimental methodologies. jddhs.comfrontiersin.orgjddhs.com This synergistic workflow creates a powerful, iterative cycle of design, prediction, synthesis, and validation that is far more efficient than traditional, trial-and-error approaches. scielo.org.mx
A modern, integrated drug discovery workflow would proceed as follows:
Computational Design: Novel derivatives are first designed in silico, exploring various functionalizations on the benzodioxane scaffold to target a specific biological protein. nih.govmdpi.com
Molecular Docking and Simulation: These virtual compounds are then docked into the 3D structure of the target protein to predict their binding affinity and orientation, helping to prioritize the most promising candidates. acs.orgnih.govnih.gov
Predictive Modeling: QSAR and machine learning models are used to predict the biological activity and pharmacokinetic properties of the prioritized candidates. jddhs.com
Targeted Synthesis: Only the highest-ranking virtual compounds are then synthesized in the lab, saving significant time and resources.
Experimental Validation: The synthesized compounds undergo rigorous experimental testing, including in vitro enzyme inhibition assays and cell-based activity studies, to validate the computational predictions.
Iterative Refinement: The experimental results are fed back into the computational models, refining their accuracy and guiding the design of the next generation of compounds.
This integrated paradigm ensures that research is more rational, targeted, and cost-effective, ultimately accelerating the journey from a basic scaffold like this compound to a highly optimized and potentially therapeutic molecule.
Expansion into Emerging Applications in Interdisciplinary Fields
While the primary focus of research on 1,4-benzodioxane derivatives has been within medicinal chemistry, the unique structural and electronic properties of the scaffold suggest significant potential for applications in other interdisciplinary fields. Future research should aim to explore these untapped possibilities beyond pharmacology.
Potential emerging application areas include:
Materials Science: The rigid, electron-rich benzodioxane structure could be incorporated as a building block into functional organic materials. Derivatives could be investigated for applications in organic electronics, such as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning electronic properties is key.
Agrochemicals: The proven biological activity of benzodioxane derivatives suggests their potential use in agriculture. Screening derivative libraries for herbicidal or insecticidal properties could lead to the discovery of new crop protection agents with novel mechanisms of action.
Chemical Biology: Functionalized benzodioxane derivatives could be developed as chemical probes. By attaching fluorescent tags or reactive groups, these molecules could be used to visualize and study specific biological pathways or protein functions within living cells, providing valuable tools for basic research.
Anticancer Agents: The 1,4-dioxane nucleus has been identified as a suitable scaffold for potential anticancer agents, with some derivatives showing cytotoxic effects in prostate cancer cells. nih.govresearchgate.netacs.org Further exploration of 1,4-benzodioxane derivatives against various cancer cell lines, such as liver cancer (HEPG2), is a promising avenue. nih.gov
By broadening the scope of inquiry, the scientific community can fully exploit the versatility of the this compound scaffold, paving the way for innovations across a wide range of scientific and technological fields.
Q & A
Q. Table 1: Catalyst Performance in Cyclotrimerization
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 80°C | 38 |
| CuI/1,10-phenanthroline | DMF | 100°C | 25 |
Advanced: How do reaction conditions influence the electronic properties of bromo-dioxene derivatives?
Methodological Answer:
The electronic structure can be modulated via substituents and reaction pathways. For example:
- Oxidation : Bromo-dioxene derivatives are oxidized to radical cations with high HOMO levels, leading to strong fluorescence (λmax ~590–602 nm, ΦF = 0.40–0.50) .
- Computational Modeling : Density Functional Theory (DFT) studies on analogous brominated benzene derivatives (e.g., 2-bromo-1,4-dichlorobenzene) reveal charge distribution and vibrational modes, guiding synthetic design .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and purity. For example, coupling constants in aromatic regions distinguish bromine positioning.
- UV-Vis and Fluorescence Spectroscopy : Detect π→π* transitions and emissive properties of oxidized derivatives .
- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br split) .
Advanced: How can computational methods resolve contradictions in reaction mechanisms?
Methodological Answer:
- Mechanistic Simulations : DFT calculations model transition states to compare pathways (e.g., Pd vs. Cu catalysis in cyclotrimerization). For example, palladium’s lower activation energy explains higher yields .
- Data Reconciliation : When experimental yields conflict, computational studies assess steric/electronic effects (e.g., stannane vs. Grignard reagents in lithiation) .
Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving bromo-dioxenes?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) favor coupling at the less-hindered bromine site.
- Directing Groups : Introduce temporary substituents (e.g., tin or boronate groups) to steer reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance metal coordination, improving selectivity .
Basic: How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks : Standardize reaction parameters (e.g., argon purity, catalyst batch).
- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., debrominated species) .
- Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .
Advanced: What are the applications of bromo-dioxene derivatives in materials science?
Methodological Answer:
- Optoelectronic Materials : Radical cations exhibit fluorescence, making them candidates for organic LEDs .
- Coordination Polymers : Bromine’s electronegativity stabilizes metal-organic frameworks (MOFs) for catalytic or sensing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
